Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

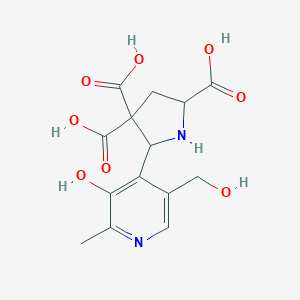

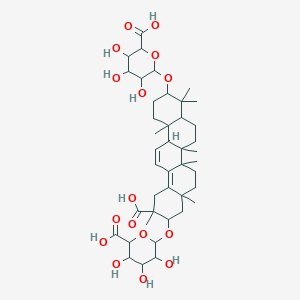

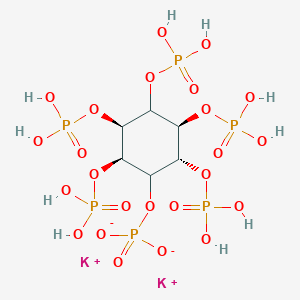

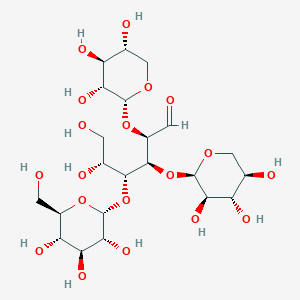

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate is a chemical compound with the CAS Number: 129832-03-7 . It has a molecular weight of 736.22 . The IUPAC name for this compound is potassium (1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentakis (phosphonooxy)cyclohexyl phosphate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3-,4-,5-,6+;; . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 736.22 g/mol . Unfortunately, other physical and chemical properties are not available in the resources.Aplicaciones Científicas De Investigación

1. Chelator of Divalent and Trivalent Cations Phytic acid dipotassium salt is a potent chelator of divalent and trivalent cations . This property makes it useful in a variety of applications where binding and sequestering these types of ions are necessary.

Determinant of Zinc Bioavailability

As a major determinant of zinc bioavailability , phytic acid dipotassium salt plays a crucial role in nutrition and health. It can affect the absorption of zinc in the digestive tract, influencing overall zinc status in the body.

3. Reduction of Fishy Aftertaste in Wine and Seafood Pairing Phytic acid has been used in a study to develop a novel method to reduce fishy aftertaste in wine and seafood pairing . This application could be beneficial in the food and beverage industry, enhancing the consumer experience.

Biochemical Characterization of Seeds

Phytic acid is also used in the biochemical and nutritional characterization of dry and processed seeds . It helps in understanding the nutritional value and biochemical composition of seeds, which is important in agriculture and food science.

Phytate Analysis in Human Urine

A novel method of phytate analysis in human urine has been developed using phytic acid . This method is simple, rapid, accurate, precise, reliable, and highly sensitive , making it a valuable tool in medical and health research.

Mecanismo De Acción

Target of Action

Phytic acid dipotassium salt, also known as Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate, primarily targets the enzyme β-secretase 1 (BACE1) . BACE1 plays a crucial role in the production of beta-amyloid peptide, a key component in the development of Alzheimer’s disease .

Mode of Action

Phytic acid dipotassium salt interacts with BACE1 by inhibiting its activity . The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme’s activity, is approximately 0.25 μM . This interaction results in a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

The inhibition of BACE1 by phytic acid dipotassium salt affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide . By inhibiting BACE1, the production of beta-amyloid peptide is reduced, potentially slowing the progression of Alzheimer’s disease .

Result of Action

The primary result of the action of phytic acid dipotassium salt is the reduction in the production of beta-amyloid peptide . This could potentially slow the progression of Alzheimer’s disease .

Action Environment

The action of phytic acid dipotassium salt can be influenced by various environmental factors. For instance, the stability of the compound in cosmetic emulsions was found to decrease with the addition of phytic acid . Additionally, the compound’s action may be affected by the hardness of water in which it is dissolved

Safety and Hazards

Propiedades

IUPAC Name |

dipotassium;[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTTXUFEVNNTHA-OKBOCSEJSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16K2O24P6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036038 |

Source

|

| Record name | Phytic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate | |

CAS RN |

129832-03-7 |

Source

|

| Record name | Phytic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)